![molecular formula C13H16Cl2FNO4S B14083849 2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[462228,11218,21228,31238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone is a highly complex organic compound characterized by its intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone typically involves multi-step organic reactions. These steps may include cyclization reactions, etherification, and various purification processes. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can serve as a model compound for understanding polycyclic ether chemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its complex structure could provide insights into molecular recognition and binding.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties may also make it suitable for use in specialty chemicals or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-dione
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-trione
Uniqueness
The uniqueness of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone lies in its specific structural arrangement and the presence of multiple ether linkages. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H16Cl2FNO4S |
|---|---|
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
JXROSMHZVVOKBH-WDEREUQCSA-N |
Isomerische SMILES |
CN([C@@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
Kanonische SMILES |
CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



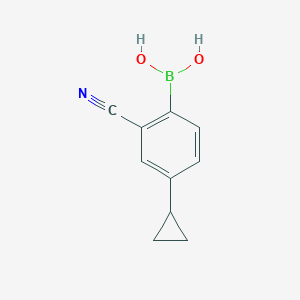

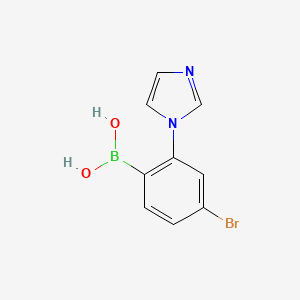

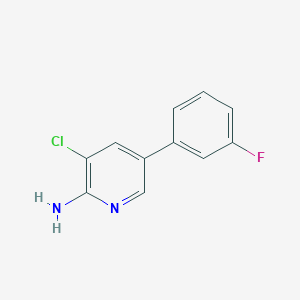

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)
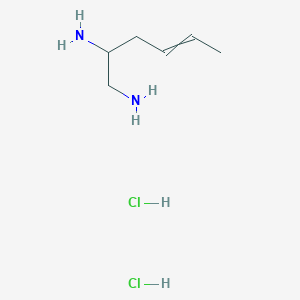
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

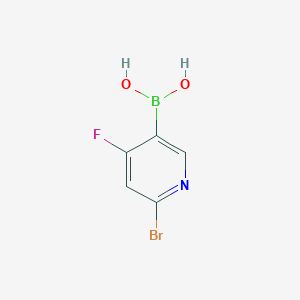
![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
